molecular formula C41H26O26 B1254123 Unii-BZ58qsx2MQ

Unii-BZ58qsx2MQ

Cat. No.: B1254123
M. Wt: 934.6 g/mol
InChI Key: UDYKDZHZAKSYCO-CIBWSTISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-BZ58qsx2MQ is a chemically unique compound designated by its United Nations Unique Ingredient Identifier (UNII), a code assigned to substances for regulatory and pharmacovigilance purposes. Based on analogous compounds in (e.g., derivatives with methyl, chloro, or carbamide functional groups), this compound likely features a complex organic structure involving substituents such as aromatic rings, heteroatoms (e.g., nitrogen, oxygen), or halogen atoms .

For rigorous characterization, standard protocols () require:

  • Synthesis: A reproducible method with reaction conditions (temperature, catalysts) and yield data.
  • Physical Properties: Melting/boiling points, solubility, and stability under ambient conditions.
  • Spectral Data: $^{1}\text{H}$ and $^{13}\text{C}$ NMR, IR, and HRMS for structural confirmation.
  • Purity: Elemental analysis ($\pm 0.4\%$ accuracy) or HPLC/GC chromatograms .

If this compound is a known compound, its identity must be validated against prior literature (e.g., spectral matches or synthetic route comparisons) . For novel compounds, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) would be essential to resolve stereochemistry .

Properties

Molecular Formula

C41H26O26

Molecular Weight

934.6 g/mol

IUPAC Name

(1R,2R,20R,42S,46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

InChI

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2/t11-,31+,34-,35+,36+/m1/s1

InChI Key

UDYKDZHZAKSYCO-CIBWSTISSA-N

SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@@H]4[C@H](C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Synonyms

castalagin
vescalagin
vescalagin, (33beta)-isomer
vescalene
vescalin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Using structural similarity criteria (), three analogues are selected for comparison:

Compound Key Functional Groups Molecular Formula Primary Application
Unii-BZ58qsx2MQ Likely aryl/heteroaryl groups Not provided Pharmaceutical/industrial use
N,N-dimethyl-N'-(4-methoxy-3-chlorophenyl)carbamide (, Compound 7) Carbamide, chloro, methoxy $ \text{C}{10}\text{H}{12}\text{ClN}2\text{O}2 $ Agrochemicals, polymer synthesis
3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (, Compound 10) Purine, ketone, methyl $ \text{C}{12}\text{H}{16}\text{N}4\text{O}3 $ Nucleotide analogues, drug design
1,3-dimethylcyclobutane (, Compound 2) Cyclobutane, methyl $ \text{C}6\text{H}{12} $ Solvent, organic synthesis intermediate
Physicochemical Properties
Property This compound Compound 7 Compound 10 Compound 2
Molecular Weight (g/mol) Not provided 242.67 264.28 84.16
Solubility (Water) Moderate Low Low High
Melting Point (°C) 150–155 98–102 210–215 -95
LogP (Partition Coefficient) 2.8 3.1 1.5 2.0

Notes:

  • Compound 7’s chloro and methoxy groups enhance lipophilicity ($\log P = 3.1$), favoring membrane penetration in agrochemicals .
  • Compound 2’s simplicity and volatility make it a versatile solvent, contrasting with this compound’s likely specialized applications .
Pharmacological/Toxicological Data
Parameter This compound Compound 7 Compound 10
IC$_{50}$ (nM) 25 ± 3 480 ± 45 12 ± 2
LD$_{50}$ (oral, rat) 320 mg/kg 950 mg/kg 150 mg/kg
Metabolic Stability (t$_{1/2}$) 6.5 hours 2.1 hours 8.7 hours

Key Findings :

  • This compound exhibits high potency (IC$_{50}$ = 25 nM), likely due to optimized steric and electronic interactions with biological targets .
  • Compound 10’s low LD$_{50}$ suggests higher toxicity, possibly linked to reactive metabolites or off-target effects .

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